2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-2-24-19(26)18-17(14-5-3-4-6-15(14)27-18)23-20(24)28-11-16(25)22-13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOODLGHTEQMSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzofuro-pyrimidine derivatives and is characterized by a unique structural framework that includes a thioether linkage and a substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 393.5 g/mol.
Chemical Structure
The structure of this compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may influence its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, structure–activity relationship (SAR) studies have shown that modifications in the benzofuro-pyrimidine core can enhance the inhibitory activity against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific kinases or other molecular targets involved in cell proliferation and survival pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 12.5 | Plk1 |
| Compound B | 15.0 | BRAF |
| Compound C | 10.0 | EGFR |
The biological activity of this compound is hypothesized to involve its interaction with specific proteins or enzymes that play critical roles in cancer cell signaling pathways. For instance, it may act as an inhibitor of Polo-like kinase 1 (Plk1), which is essential for cell cycle progression. The binding affinity and inhibitory effects have been evaluated through various assays, indicating promising results for further development in therapeutic applications .
Study on Anticancer Efficacy
A recent study investigated the efficacy of a series of benzofuro-pyrimidine derivatives in inhibiting cancer cell growth. Among these derivatives, one compound demonstrated an IC50 value of 10 µM against HeLa cells. This study highlights the potential of thioether-containing compounds to induce cytotoxicity in cancer cells while sparing normal cells .
In Vivo Studies
In vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic potential of similar compounds. These studies revealed that certain modifications could enhance bioavailability and reduce toxicity, making them suitable candidates for further clinical development.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest analogs include derivatives with modified heterocyclic cores, substituents, or aryl groups. Key examples from literature and patents are compared below:
Computational and Experimental Data
- Electrophilic Properties: DFT studies on similar acetamide derivatives (e.g., ) reveal that electron-withdrawing groups (e.g., -F, -CF₃) increase electrophilicity at the pyrimidinone carbonyl, enhancing interactions with nucleophilic residues in enzyme active sites.
- Thermal Stability : High melting points (e.g., 302–304°C for Example 83 ) correlate with crystalline packing efficiency, influenced by planar aromatic cores and halogen bonding.
Key Research Findings and Implications
Fluorine Substitution : The 4-fluorophenyl group in the target compound balances lipophilicity and polarity better than bulkier substituents (e.g., isopropoxy or trifluoromethoxy) .
Synthetic Scalability : Palladium-mediated routes (as in ) are high-yielding but require stringent purification, whereas cyclocondensation methods () offer cost-effective alternatives.
Q & A
Basic: What methodologies are recommended for synthesizing this compound with high yield and purity?
The synthesis involves multi-step reactions, including cyclization of the benzofuropyrimidinone core, thioether formation, and amide coupling. Key steps:
- Cyclization : Use a base (e.g., NaH) in anhydrous THF at 60–80°C for 4–6 hours to form the benzofuropyrimidinone ring .
- Thioether linkage : React the 2-thiol intermediate with chloroacetyl chloride in DMF at 0–5°C to avoid side reactions .
- Amide coupling : Employ EDC/HOBt in dichloromethane with 4-fluoroaniline, stirring at room temperature for 12–16 hours .
Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates using flash chromatography. Final purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare H and C spectra with computational predictions (e.g., ChemDraw). Key signals include the 4-fluorophenyl singlet (~7.2 ppm) and the ethyl group triplet (~1.3 ppm) .
- Mass spectrometry : ESI-MS should show [M+H] at m/z corresponding to the molecular formula (CHFNOS, calculated m/z 396.09) .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced: How to resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions or target promiscuity. Mitigation strategies:
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify off-target effects .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (K) for suspected targets (e.g., kinases, GPCRs) .
- Proteome profiling : Employ affinity chromatography with a biotinylated analog to identify interacting proteins in cell lysates .
Advanced: What experimental approaches are suitable for elucidating the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina with X-ray structures of potential targets (e.g., EGFR kinase PDB: 1M17) to predict binding modes. Validate with mutagenesis (e.g., alanine scanning of key residues) .
- Cellular pathway analysis : Perform RNA-seq on treated vs. untreated cancer cells (e.g., HepG2) to identify differentially expressed genes (p-adjusted <0.05) .
- Inhibitor profiling : Screen against a panel of 100 kinases (e.g., Eurofins KinaseProfiler) to quantify IC values .
Basic: How to determine the compound’s solubility and stability in biological buffers?
- Solubility : Use the shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (0.1N HCl, pH 1.2). Measure concentration via UV-Vis (λ ~270 nm) .
- Stability : Incubate at 37°C for 24–72 hours and analyze degradation products using UPLC-QTOF-MS. Adjust storage to -80°C in amber vials if light-sensitive .
Advanced: What strategies can address low bioavailability in preclinical models?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety to enhance solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) and assess release kinetics in simulated plasma .
- Pharmacokinetic studies : Administer IV and oral doses to Sprague-Dawley rats; calculate AUC and bioavailability (%) using non-compartmental analysis .
Advanced: How to analyze stereochemical effects on bioactivity given the compound’s chiral centers?
- Enantiomer separation : Use chiral HPLC (Chiralpak IA column, hexane/ethanol 85:15) to isolate (R)- and (S)-forms .
- Biological evaluation : Test enantiomers in a panel of assays (e.g., enzyme inhibition, cytotoxicity). A 10-fold difference in IC suggests stereospecific binding .
- X-ray crystallography : Solve the co-crystal structure with the target protein to confirm binding orientation (SHELX suite for refinement) .
Basic: What analytical techniques are critical for assessing purity during scale-up?
- HPLC-DAD : Use a gradient method (5–95% acetonitrile in 20 minutes) to detect impurities ≥0.1% .
- Karl Fischer titration : Ensure water content <0.5% w/w .
- Residual solvent analysis : GC-MS headspace sampling to verify compliance with ICH Q3C guidelines (e.g., DMF <880 ppm) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Synthesize analogs with varied substituents (e.g., 3-propyl instead of 3-ethyl) to assess impact on lipophilicity (clogP calculated via MarvinSketch) .
- Bioisosteric replacement : Substitute the thioether with sulfone or sulfonamide groups and compare IC values .
- 3D-QSAR : Build a CoMFA model using 30 derivatives to predict activity cliffs (q >0.6 required) .
Advanced: What crystallographic methods are recommended for determining the compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
